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molecular formula C10H12N2O B2790169 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 1022972-01-5

8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No. B2790169
M. Wt: 176.219
InChI Key: GTNSBFKKRPRPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552186B2

Procedure details

Added 65 mL of ethanol, 10% Palladium on activated carbon (50% wet with water for safety) (513 mg), and hydrazine monohydrate (965 ul) to 8-Nitro-2,3,4,5-tetrahydro-benzo[c]azepin-1-one (1.024 g, 4.966 mmol). Heated reaction to 60° C. for 16 hours. Filtered reaction through Celite, and concentrated under reduced pressure. Purified with normal phase silica gel chromatography to obtain a white solid, 8-Amino-2,3,4,5-tetrahydro-benzo[c]azepin-1-one (799 mg, 91%). LCMS: m/z=177.03 (M+H+), 1H NMR (400 MHz, CD3OD) δ 7.00 (d, 1H, J=8.1 Hz), 6.96 (m, 1H), 6.80 (m, 1H), 3.33 (m, 3H), 3.06 (m, 2H), 2.71 (m, 2H), 1.96 (m, 2H).
Quantity
965 μL
Type
reactant
Reaction Step One
Quantity
1.024 g
Type
reactant
Reaction Step One
Quantity
513 mg
Type
catalyst
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[N+:4]([C:7]1[CH:8]=[CH:9][C:10]2[CH2:16][CH2:15][CH2:14][NH:13][C:12](=[O:17])[C:11]=2[CH:18]=1)([O-])=O>[Pd].C(O)C>[NH2:4][C:7]1[CH:8]=[CH:9][C:10]2[CH2:16][CH2:15][CH2:14][NH:13][C:12](=[O:17])[C:11]=2[CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
965 μL
Type
reactant
Smiles
O.NN
Name
Quantity
1.024 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(NCCC2)=O)C1
Name
Quantity
513 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
CUSTOM
Type
CUSTOM
Details
reaction to 60° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
reaction through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purified with normal phase silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(C(NCCC2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 799 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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